

Spectroscopic Data of Panidazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Panidazole** is a nitroimidazole derivative with potential therapeutic applications.[1] [2][3] Its chemical formula is C11H12N4O2, and it has a molecular weight of 232.24 g/mol .[2] [3] A thorough understanding of its molecular structure is crucial for drug development, and spectroscopic techniques are indispensable for this purpose. This guide provides a summary of expected spectroscopic data for **panidazole** based on analogous compounds, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data (Based on Analogous Nitroimidazole Compounds)

Direct experimental spectroscopic data for **panidazole** is not readily available in the public domain. However, data from structurally similar nitroimidazole compounds, such as tinidazole, metronidazole, and benznidazole, can provide valuable insights into the expected spectral characteristics of **panidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Analogous Compound: Tinidazole)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.5	S	3H	-СН3
~3.4	t	2H	-CH ₂ -
~4.5	t	2H	-CH ₂ -
~7.2-8.5	m	5H	Aromatic-H, Imidazole-H

Predicted ¹³C NMR Data (Analogous Compound: Tinidazole)

Chemical Shift (ppm)	Assignment
~15	-CH₃
~48	-CH₂-
~50	-CH₂-
~120-140	Aromatic/Imidazole C
~150	C-NO ₂

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Analogous Compounds: Tinidazole, Metronidazole, Benznidazole)



Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3100	Aromatic C-H	Stretching
~2900-3000	Aliphatic C-H	Stretching
~1500-1600	C=C, C=N	Aromatic/Imidazole Ring Stretching
~1500-1550	N-O	Asymmetric Stretching (NO ₂)
~1350-1380	N-O	Symmetric Stretching (NO ₂)
~1000-1300	C-N	Stretching

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Based on Metronidazole)

In Electrospray Ionization (ESI-MS), **panidazole** is expected to be detected as the protonated molecule [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the nitro group and cleavage of the ethylpyridine side chain.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.



- Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
 - Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is pressed against a crystal.
 - Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance



spectrum.

 Data Analysis: Identify characteristic absorption bands corresponding to different functional groups by comparing the obtained spectrum with correlation charts.

Mass Spectrometry (MS)

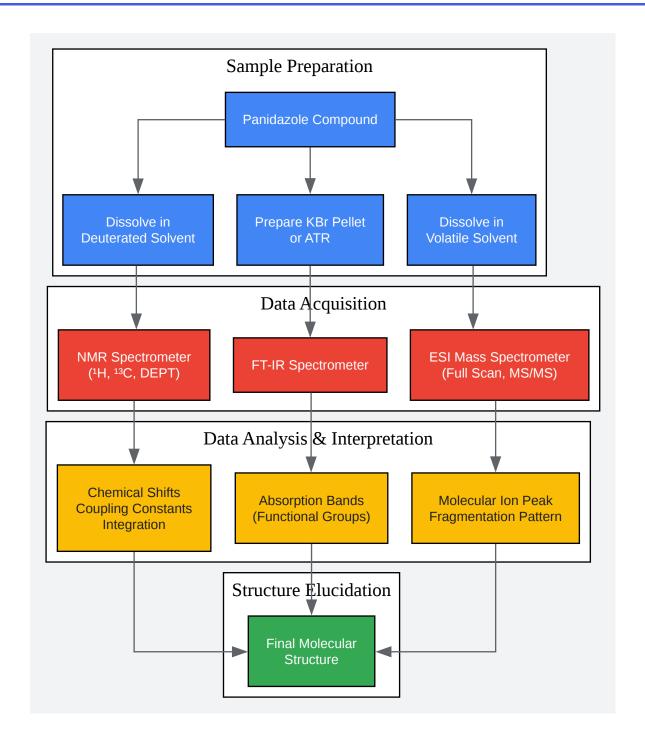
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction.
- Data Acquisition:
 - Introduce the sample solution into the ESI source. The solvent is evaporated, and the analyte molecules are ionized.
 - Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]+).
 - Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
- Data Analysis: Analyze the mass spectrum to confirm the molecular weight. The fragmentation pattern provides information about the structural components of the molecule.

Visualizations





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Caption: Workflow for Spectroscopic Analysis of Panidazole.

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References

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